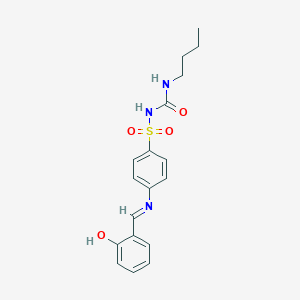

![molecular formula C16H18N2O2S2 B466158 N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide CAS No. 432021-64-2](/img/structure/B466158.png)

N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamides are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This synthetic strategy was proposed for the synthesis of thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .Chemical Reactions Analysis

The chemical reactions leading to the synthesis of thiophene derivatives often involve condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Future Directions

Thiophene-based analogs, including thiophene-2-carboxamide derivatives, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics .

Mechanism of Action

Target of Action

The primary target of N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide is the Kinesin-like protein KIF11 . KIF11, also known as Eg5, is a motor protein that plays a crucial role in mitotic spindle formation, a process vital for cell division .

Mode of Action

It is likely that the compound interacts with the protein, potentially inhibiting its function . This could lead to disruption of the mitotic spindle formation, thereby affecting cell division.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell division and proliferation. By targeting KIF11, the compound could disrupt the normal cell cycle, particularly the mitosis phase. This could lead to cell cycle arrest or apoptosis, thereby inhibiting the proliferation of cells .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation due to disruption of the cell cycle. This could potentially be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c19-15(13-7-3-9-21-13)17-11-5-1-2-6-12(11)18-16(20)14-8-4-10-22-14/h3-4,7-12H,1-2,5-6H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVYNZOLFAEXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate](/img/structure/B466109.png)

![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466212.png)

![2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B466218.png)

![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B466332.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)

![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)